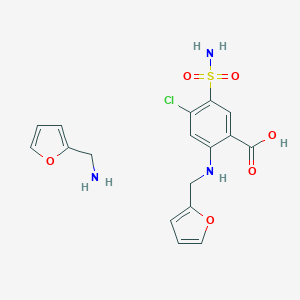![molecular formula C8H7BrN2O B022980 6-Brom-3,4-dihydro-1H-[1,8]naphthyridin-2-on CAS No. 129686-16-4](/img/structure/B22980.png)
6-Brom-3,4-dihydro-1H-[1,8]naphthyridin-2-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related naphthyridine compounds involves various strategies, including reductive amination, cyclization, and palladium-catalyzed cross-coupling reactions. For example, a method described for the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives includes lithiation followed by formylation and reductive amination, showcasing the versatile approaches to constructing these heterocycles (Zlatoidský & Gabos, 2009). Another method involves a one-pot, catalyst-free synthesis in water, indicating an eco-friendly approach to obtaining naphthyridine derivatives (Mukhopadhyay, Das, & Butcher, 2011).
Molecular Structure Analysis
Naphthyridines have been studied extensively for their molecular structure, which is pivotal for their chemical reactivity and potential applications. Structural analyses, including X-ray diffraction, provide insights into their conformation and electronic properties, which are crucial for designing compounds with desired biological activities. For instance, the crystal structure of a naphthyridin-2(1H)-one derivative reveals important aspects of its molecular geometry, aiding in the understanding of its reactivity and interaction with biological targets (Guillon et al., 2017).
Chemical Reactions and Properties
Naphthyridines undergo various chemical reactions, including halogenation, amination, and cycloaddition, which are fundamental for modifying their chemical properties. For example, the reactivity of halogenated naphthyridines with potassium amide highlights the substitution reactions that can be used to introduce amino groups, affecting their chemical behavior and potential pharmaceutical value (Czuba & Woźniak, 2010).
Physical Properties Analysis
The physical properties of naphthyridines, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. These properties are influenced by the compound's molecular structure and functional groups, determining its phase behavior, stability, and compatibility with other materials.
Chemical Properties Analysis
Naphthyridines exhibit a broad range of chemical properties, including fluorescence, which can be utilized in optical materials and biological imaging. Their electronic structure, studied through methods like SCF CI PPP, provides insights into their absorption, emission, and reactivity patterns, making them valuable in the development of luminescent materials and as ligands in medicinal chemistry (Mianowska & Śliwa, 1990).
Wissenschaftliche Forschungsanwendungen
Synthese von 1,8-Naphthyridinen
Die Verbindung wird bei der Synthese von 1,8-Naphthyridinen verwendet . Der Syntheseprozess umfasst Mehrkomponentenreaktionen, den Friedländer-Ansatz unter Verwendung einer grünen Strategie, die Hydroaminierung von terminalen Alkinen, gefolgt von der Friedländer-Cyclisierung, die metallkatalysierte Synthese und die Ringexpansionsreaktion von 3-substituiertem 1H .
Biologische Aktivitäten
1,8-Naphthyridine, zu denen auch "6-Brom-3,4-dihydro-1H-[1,8]naphthyridin-2-on" gehört, haben sich als eine wichtige Klasse heterocyclischer Verbindungen herauskristallisiert, da sie vielfältige biologische Aktivitäten aufweisen .
Photochemische Eigenschaften
Diese Klasse von Verbindungen weist auch einzigartige photochemische Eigenschaften auf , wodurch sie in verschiedenen wissenschaftlichen Bereichen nützlich sind.
Behandlung von bakteriellen Infektionen
Gemifloxacin, eine Verbindung, die einen 1,8-Naphthyridin-Kern enthält, ist für die Behandlung von bakteriellen Infektionen auf den Arzneimittelmarkt gelangt . Dies deutet auf mögliche Anwendungen von "this compound" im medizinischen Bereich hin.
Liganden
1,8-Naphthyridine werden als Liganden verwendet , was darauf hindeutet, dass "this compound" möglicherweise in dieser Funktion verwendet werden könnte.
Komponenten von Leuchtdioden
Diese Klasse von Heterocyclen findet Verwendung als Komponenten von Leuchtdioden , was darauf hindeutet, dass "this compound" bei der Herstellung dieser Geräte verwendet werden könnte.
Farbstoffsolarzellen
1,8-Naphthyridine werden in Farbstoffsolarzellen verwendet , was auf mögliche Anwendungen von "this compound" in diesem Bereich hindeutet.
Molekulare Sensoren
Schließlich werden 1,8-Naphthyridine in molekularen Sensoren verwendet , was darauf hindeutet, dass "this compound" bei der Entwicklung dieser Geräte verwendet werden könnte.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one are currently unknown. This compound is a chemical intermediate used in organic synthesis
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one, it’s recommended to store the compound at ambient temperature . .
Eigenschaften
IUPAC Name |
6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEOGGNIBLORIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455087 | |
| Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129686-16-4 | |
| Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
